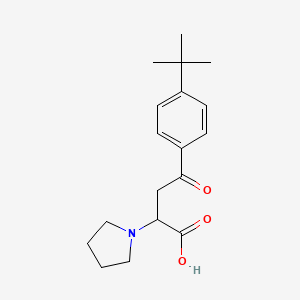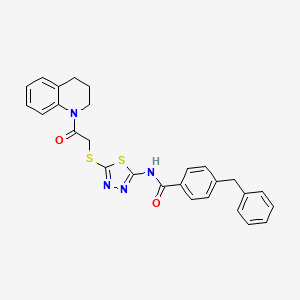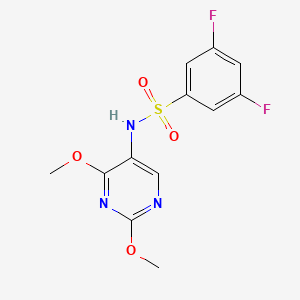
N-(2,4-dimethoxypyrimidin-5-yl)-3,5-difluorobenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxypyrimidin-5-yl)-3,5-difluorobenzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a pyrimidine ring substituted with two methoxy groups at positions 2 and 4, and a benzene ring substituted with two fluorine atoms at positions 3 and 5, as well as a sulfonamide group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxypyrimidin-5-yl)-3,5-difluorobenzene-1-sulfonamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors, such as 2,4-dimethoxypyrimidine.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced through a reaction between the pyrimidine derivative and a sulfonyl chloride, such as 3,5-difluorobenzenesulfonyl chloride, in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,4-dimethoxypyrimidin-5-yl)-3,5-difluorobenzene-1-sulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide group.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Nucleophilic Substitution: Substituted derivatives of the original compound.
Oxidation: Oxidized forms of the sulfonamide group.
Reduction: Reduced forms of the sulfonamide group.
Hydrolysis: Decomposed products of the sulfonamide group.
Applications De Recherche Scientifique
N-(2,4-dimethoxypyrimidin-5-yl)-3,5-difluorobenzene-1-sulfonamide has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2,4-dimethoxypyrimidin-5-yl)-3,5-difluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or interfere with biological pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,4-dimethoxypyrimidin-5-yl)-3,4-difluorobenzenesulfonamide
- N-(2,4-dimethoxypyrimidin-5-yl)-4-methylbenzenesulfonamide
- N-(2,4-dimethoxypyrimidin-5-yl)-4-methoxy-3-methylbenzenesulfonamide
Uniqueness
N-(2,4-dimethoxypyrimidin-5-yl)-3,5-difluorobenzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of both methoxy groups on the pyrimidine ring and fluorine atoms on the benzene ring can also contribute to its distinct properties compared to similar compounds.
Propriétés
IUPAC Name |
N-(2,4-dimethoxypyrimidin-5-yl)-3,5-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N3O4S/c1-20-11-10(6-15-12(16-11)21-2)17-22(18,19)9-4-7(13)3-8(14)5-9/h3-6,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVKFXBHVHLRBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1NS(=O)(=O)C2=CC(=CC(=C2)F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
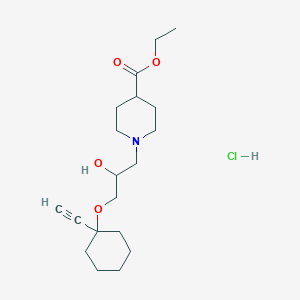
![3-[2-(4-Aminophenoxy)ethyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B2964596.png)
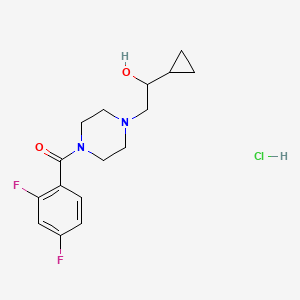
![1,2-Di[3-(benzyloxy)benzylidene]hydrazine](/img/structure/B2964600.png)
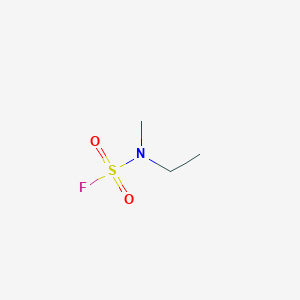
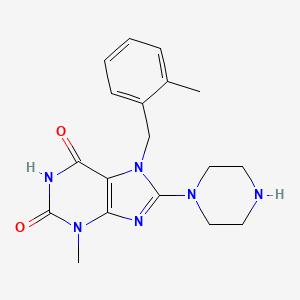
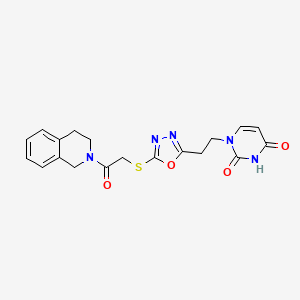
![18-Thia-2,9-diazatetracyclo[9.7.0.0^{3,9}.0^{12,17}]octadeca-1(11),2,12(17)-trien-10-imine](/img/structure/B2964606.png)
![6-Nitro-2H,3H,4H-pyrano[2,3-b]pyridine](/img/structure/B2964607.png)
![2-{[1-(2-Chlorobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B2964608.png)
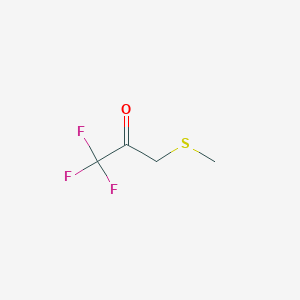
![N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2964611.png)
